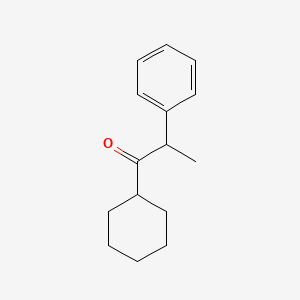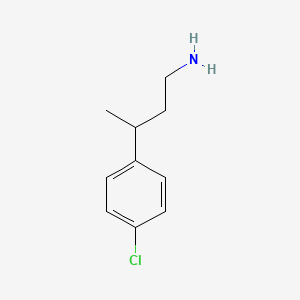
3,6-Dichloro-1,2-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-1,2-xylene is an aromatic compound with the molecular formula C₈H₈Cl₂. It is a derivative of benzene, where two chlorine atoms and two methyl groups are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Dichloro-1,2-xylene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine and methyl groups.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-1,2-xylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of dimethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like chlorine gas (Cl₂) and aluminum chloride (AlCl₃) are used for chlorination reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dimethylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-1,2-xylene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-1,2-xylene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s chlorine and methyl groups influence its reactivity and interaction with other molecules. The pathways involved include the formation of benzenonium intermediates and subsequent substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichloro-2,5-dimethylbenzene: Similar structure but with different positions of chlorine and methyl groups.
1,3-Dichloro-2,4-dimethylbenzene: Another isomer with different substitution patterns.
1,2-Dichloro-3,5-dimethylbenzene: Different arrangement of substituents on the benzene ring.
Uniqueness
3,6-Dichloro-1,2-xylene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The positions of the chlorine and methyl groups affect the compound’s physical and chemical properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C8H8Cl2 |
|---|---|
Molekulargewicht |
175.05 g/mol |
IUPAC-Name |
1,4-dichloro-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
ZTGQBARLNHQDKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


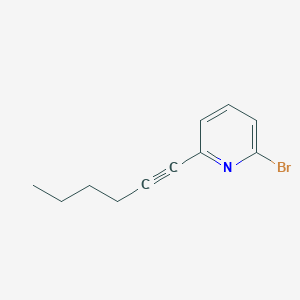
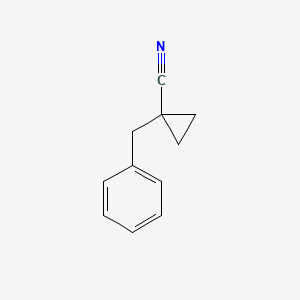
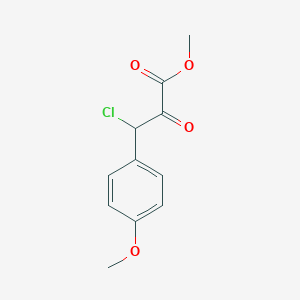







![Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-](/img/structure/B8652521.png)
